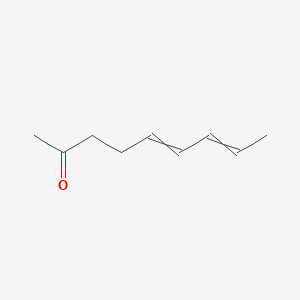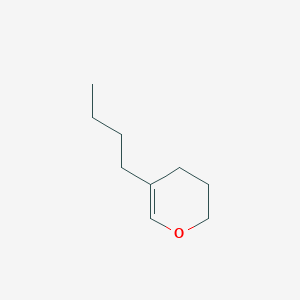
5-Butyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C9H16O It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the catalytic multicomponent reaction of isocyanides, oxiranes, and malonitrile in the presence of lithium salts in PEG-400. This method is environmentally benign and uses readily available starting materials . Another method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to be practical and efficient . Additionally, the use of Grubbs’ catalysts for olefin metathesis and double bond migration has been explored .
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of substituted pyran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Butyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Butyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the type of reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of the butyl group.
3,6-Dihydro-2H-pyran: An isomer with a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog with no double bonds.
Uniqueness
5-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
62676-66-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
5-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h8H,2-7H2,1H3 |
Clave InChI |
CUMHZKPCVBJEFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=COCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


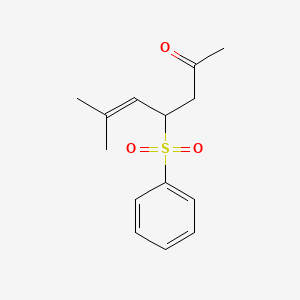
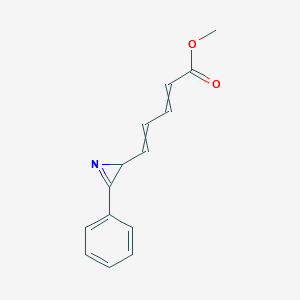
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)

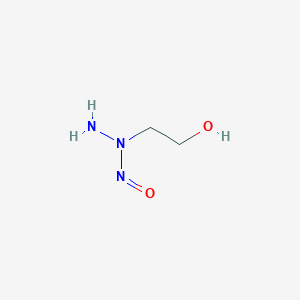
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
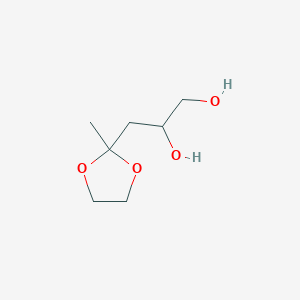
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
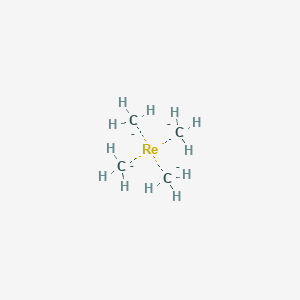
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)



